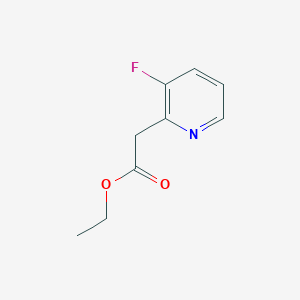

Ethyl (3-fluoro-2-pyridyl)acetate

Description

Strategic Significance of Fluorinated Pyridine (B92270) Systems in Chemical Research

The introduction of fluorine into organic molecules, particularly into aromatic systems like pyridine, is a widely employed strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological characteristics of a molecule.

In the context of medicinal chemistry, the presence of a fluorine atom on a pyridine ring can lead to several advantageous modifications. acs.orgnih.gov It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. google.com Furthermore, fluorination can alter the basicity (pKa) of the pyridine nitrogen, which in turn affects the molecule's solubility, membrane permeability, and binding interactions with biological targets. nih.govgoogle.com The strategic placement of fluorine can also lead to more favorable binding affinities and selectivities for specific enzymes or receptors. acs.org Consequently, fluorinated pyridine scaffolds are integral to a wide array of pharmaceuticals, including anticancer agents, antivirals, and central nervous system drugs. acs.org Beyond pharmaceuticals, these systems are also investigated for their applications in agrochemicals and advanced materials, where properties like thermal stability and specific electronic characteristics are desirable. vdoc.pub

The synthesis of fluorinated pyridines, however, presents unique challenges. While 2- and 4-fluoropyridines can often be prepared through nucleophilic substitution reactions, the synthesis of 3-fluoropyridines is generally more complex due to the electronic nature of the pyridine ring. vdoc.pub Modern synthetic methods, such as those employing pyridine N-oxides or photoredox catalysis, have been developed to address these challenges and provide access to a broader range of selectively fluorinated pyridine derivatives. vdoc.pub

Current Landscape and Future Directions in Pyridine Acetate (B1210297) Derivative Research

Pyridine acetate derivatives, characterized by an acetic acid or ester group attached to a pyridine ring, are another class of compounds with significant research interest. They serve as crucial building blocks and intermediates in organic synthesis, providing a versatile handle for further chemical modifications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups, opening pathways to a diverse library of more complex molecules.

The pyridine ring itself is a privileged scaffold in drug discovery, appearing in numerous FDA-approved medications. When combined with an acetate side chain, these derivatives have been explored for a range of biological activities. Research has shown that pyridine acetate derivatives are being investigated as potential treatments for conditions such as diabetes and cancer. The future of research in this area is likely to focus on the development of novel synthetic methodologies to access structurally diverse pyridine acetates and the exploration of their potential in new therapeutic areas. The ability to functionalize both the pyridine ring and the acetate group allows for fine-tuning of a compound's properties to optimize its biological activity and pharmacokinetic profile.

Research Rationale and Scope for Ethyl (3-fluoro-2-pyridyl)acetate

The specific compound, this compound, combines the key structural features discussed above: a 3-fluorinated pyridine ring and an ethyl acetate side chain at the 2-position. The rationale for investigating this particular molecule stems from the potential synergistic effects of these two components. The 3-fluoro substituent is expected to modulate the electronic properties and metabolic stability of the pyridine ring, while the ethyl acetate group at the adjacent position provides a site for further chemical elaboration.

While detailed academic studies focusing exclusively on this compound are not widely available in public literature, its value as a synthetic intermediate can be inferred. A plausible synthetic route to this compound could involve the esterification of (3-fluoro-2-pyridyl)acetic acid, which itself could be prepared from a suitable picoline precursor. General methods for the synthesis of fluoropyridines often start with pyridine N-oxides or utilize halogen exchange reactions. acs.orgvdoc.pub

The chemical reactivity of this compound is dictated by its functional groups. The ester can undergo hydrolysis to the corresponding carboxylic acid or be subjected to nucleophilic attack to form amides and other derivatives. The fluorinated pyridine ring itself can participate in various coupling reactions, allowing for the introduction of additional substituents.

Given the established importance of both fluorinated pyridines and pyridine acetates, this compound represents a promising, albeit under-documented, building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into its synthesis, characterization, and reactivity is warranted to fully explore its potential.

Properties of this compound

| Property | Value | Source |

| Molecular Weight | 185.18 g/mol | N/A |

| Molecular Formula | C₉H₁₀FNO₂ | N/A |

| Boiling Point | ~130-140 °C | N/A |

| Appearance | Liquid (under standard conditions) | N/A |

Structure

2D Structure

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

ethyl 2-(3-fluoropyridin-2-yl)acetate |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3 |

InChI Key |

WIAZRRXJOHSFTI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Fluoro 2 Pyridyl Acetate

Development of De Novo Synthetic Routes to Fluorinated Pyridine (B92270) Acetates

The creation of substituted pyridines from the ground up, or de novo synthesis, offers a powerful alternative to the functionalization of existing pyridine rings. illinois.eduresearchgate.netchemrxiv.org This approach allows for the strategic placement of substituents, which is crucial for producing complex molecules like ethyl (3-fluoro-2-pyridyl)acetate. chemrxiv.org Classical methods, such as the Hantzsch pyridine synthesis, construct the pyridine core from components like aldehydes, ketones, and ammonia (B1221849) sources. illinois.eduresearchgate.net However, modern advancements have expanded the synthetic toolkit, providing more versatile and regioselective routes.

Halogenation and Functionalization of Pyridine Ring Systems

Directing the placement of functional groups, especially fluorine, onto a pyridine ring with high precision is a fundamental challenge in synthetic chemistry. The electronic nature of the pyridine ring, being electron-deficient, typically directs electrophilic substitution to the 3-position. quora.com However, achieving specific substitution patterns, such as the 2,3-disubstitution required for the target molecule, often necessitates sophisticated strategies.

The introduction of a fluorine atom onto a pyridine ring is a key step in the synthesis of the target compound. Electrophilic fluorination has emerged as a powerful method for this transformation. Reagents like Selectfluor® can be used to fluorinate dihydropyridine (B1217469) precursors, which can then be converted to the corresponding fluorinated pyridines. nih.gov

One notable strategy involves the use of ring-opened Zincke imine intermediates. This approach allows for the regioselective C-F bond formation at the C3-position of the pyridine ring using electrophilic fluorinating agents. acs.orgnih.gov This method is advantageous as it tolerates a wide array of functional groups and can be applied in the late stages of synthesis of complex pyridine-containing molecules. acs.orgnih.gov Another approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, which ultimately cyclize with an ammonia source to form diversely substituted 3-fluoropyridines. acs.org

| Method | Reagent/Catalyst | Key Feature | Reference |

| From Dihydropyridines | Selectfluor® | Elimination of hydrogen fluoride (B91410) under mild conditions to form pyridines. | nih.gov |

| Zincke Imine Intermediate | Electrophilic Fluorinating Agents | C3-selective fluorination of the pyridine ring. | acs.orgnih.gov |

| Photoredox Coupling | fac-Ir(ppy)₃ | Couples two different ketone-derived fragments to build the pyridine ring. | acs.org |

Achieving the desired 2,3-disubstitution pattern requires precise control over the regioselectivity of the reactions. Several methods have been developed to functionalize specific positions on the pyridine ring. One powerful strategy is the directed ortho metalation, where a substituent directs a metalating agent to an adjacent position. For instance, a chloro group at the 2-position can direct metalation to the 3-position, allowing for subsequent functionalization. rsc.org

Another approach utilizes versatile building blocks that are pre-functionalized for sequential, regioselective reactions. For example, 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine has been developed as a building block for the synthesis of 2,3,5-trisubstituted pyridines. acs.orgnih.gov The different leaving groups (fluoride, chloride, and methylsulfonyl) can be displaced selectively by various nucleophiles to build up the desired substitution pattern. acs.org

| Strategy | Key Intermediate/Reagent | Position(s) Functionalized | Reference |

| Directed ortho Metalation | 2-Chloropyridine | C3 | rsc.org |

| Pre-functionalized Building Block | 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine | C2, C3, C5 | acs.orgnih.gov |

| Pd-Catalyzed C-regioselective Addition | Isoxazolinones and Vinylketones | C2, C3, C6 | figshare.com |

Transition Metal-Catalyzed Coupling and C-H Activation Reactions

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are particularly valuable for constructing complex molecules like this compound.

Rhodium-catalyzed C-H activation has become a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach than traditional cross-coupling reactions. thieme-connect.de These reactions often employ a directing group to guide the catalyst to a specific C-H bond. For a 3-fluoropyridine (B146971) scaffold, a directing group at the 2-position could facilitate C-H activation at the 3-position or vice versa, depending on the directing group's nature.

While direct rhodium-catalyzed C-H activation to install an acetate (B1210297) group is less common, these methods are highly effective for C-C bond formation. thieme-connect.de For instance, a pyridine ring can direct the coupling of a C-H bond with various partners, including alkenes and imines. escholarship.org The development of Rh(III)-catalyzed C-H functionalization has allowed for reactions that proceed under oxidant-free conditions, such as the α-fluoroalkenylation of arenes through a tandem C-H/C-F bond activation. nih.gov The principles of these reactions could potentially be adapted to introduce the acetate side chain onto a 3-fluoropyridine core. The choice of ligands on the rhodium catalyst is crucial for controlling reactivity and selectivity. acs.org

Palladium and copper-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis. youtube.comyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst.

Palladium-catalyzed methods are widely used for the synthesis of substituted pyridines. nih.govnih.gov For instance, the α-alkenylation of pyridylmethyl ethers with vinyl bromides has been achieved using a Pd/NIXANTPHOS catalyst system. nih.gov While this example creates a C-C bond at the alpha position of a pyridine, similar principles can be applied to construct the ethyl acetate side chain. One-pot syntheses combining palladium catalysis with other transformations have also been developed, such as the synthesis of (R)-1-(pyridin-4-yl)ethyl acetate from 4-acetyl pyridine using a tandem palladium-lipase catalyst. nih.gov

Copper-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems. nih.gov Copper catalysts can facilitate the condensation of oxime acetates and α,β-unsaturated ketimines to produce highly substituted pyridines with high regioselectivity. nih.gov These methods offer advantages such as mild reaction conditions and high functional group tolerance, making them suitable for the synthesis of complex molecules.

| Catalyst System | Reaction Type | Application | Reference |

| Palladium/NIXANTPHOS | α-Alkenylation | Coupling of pyridylmethyl ethers with vinyl bromides. | nih.gov |

| Tandem Palladium/Lipase | Hydrogenation/Kinetic Resolution | One-pot synthesis of a chiral pyridylethyl acetate. | nih.gov |

| Copper(I) Iodide | Condensation | Synthesis of highly substituted pyridines from oximes and imines. | nih.gov |

| Copper-catalyzed | Aerobic Oxidative Coupling | Synthesis of pyrazines from ketones and diamines. | nih.gov |

Condensation and Cyclization Approaches to the Pyridine Core

Formation of the pyridine ring is a critical step in the synthesis of this compound. Classical and modern condensation and cyclization reactions provide powerful tools for assembling this heterocyclic core.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound, typically catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.orgbas.bg This reaction is a modification of the aldol (B89426) condensation and proceeds through a nucleophilic addition followed by dehydration, often yielding an α,β-unsaturated product. wikipedia.org The Hantzsch pyridine synthesis, a well-known multi-component reaction, incorporates a Knoevenagel condensation step in its mechanism. wikipedia.orgorganic-chemistry.org

While direct synthesis of this compound via a single Knoevenagel condensation is not prominently documented, the principles of the reaction are applied in building substituted pyridine rings. For instance, the condensation of aldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be achieved without a catalyst in a green solvent mixture of water and ethanol (B145695) at room temperature, offering high yields of electron-deficient alkenes with E-selectivity. bas.bg

The Doebner modification of the Knoevenagel condensation is particularly relevant when a carboxylic acid group is present in the active methylene compound, such as malonic acid. wikipedia.orgorganic-chemistry.org In this variation, pyridine is often used as the solvent and catalyst, facilitating a decarboxylation step following the condensation. wikipedia.orgorganic-chemistry.org

The general mechanism involves the formation of an enolate from the active methylene compound, which then attacks the carbonyl group of an aldehyde or ketone. Subsequent dehydration leads to the final product. organic-chemistry.org In some cases, particularly with amine catalysts, the reaction may proceed through an iminium ion intermediate. wikipedia.org

Table 1: Examples of Knoevenagel Condensation Conditions

| Reactants | Catalyst/Solvent | Key Features |

| Pyridinecarbaldehydes, Malononitrile | None / H2O:EtOH | Catalyst-free, green solvent, high E-selectivity. bas.bg |

| Aldehyde, Malonic Acid | Pyridine | Doebner modification, involves decarboxylation. wikipedia.org |

| 2-Methoxybenzaldehyde, Thiobarbituric acid | Piperidine / Ethanol | Forms a charge-transfer complex. wikipedia.org |

| Aromatic Aldehydes, Malononitrile | Pyridine-functionalized Mesoporous Organosilica / Ethanol | Heterogeneous basic catalyst, high conversion. nih.gov |

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of "drug-like" molecules. nih.gov Several MCRs are suitable for constructing the pyridine core.

The Hantzsch pyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org This reaction can be performed in environmentally friendly solvents like water and can be coupled with a one-pot aromatization step using reagents like ferric chloride. wikipedia.org Nanocatalysts have also been employed to improve the efficiency and sustainability of the Hantzsch synthesis. researchgate.net

The Guareschi-Thorpe reaction provides another route to substituted pyridines, specifically hydroxy-cyanopyridines. researchgate.netnih.govrsc.org This reaction involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound and an ammonia source, often ammonium carbonate. nih.govrsc.org Advanced versions of this reaction can be performed in aqueous media, enhancing its green credentials. nih.govrsc.org

A notable modern approach for the synthesis of 3-fluoropyridines involves a rhodium(III)-catalyzed three-component annulation . acs.orgnih.gov In one example, α-fluoro-α,β-unsaturated oximes react with alkynes to produce multisubstituted 3-fluoropyridines. This method is advantageous as it allows for the direct installation of the fluorine atom at the 3-position. acs.org Another rhodium-catalyzed MCR utilizes simple pyridines, alkynes, and 1,2-dichloroethane (B1671644) to construct ring-fused pyridiniums, with specific application to 3-fluoropyridine to create complex tricyclic structures. nih.gov

Sustainable and Green Chemical Synthesis of this compound

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through thoughtful selection of solvents, catalysts, and energy sources.

Solvent choice is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction. Green chemistry encourages the use of solvents that are less toxic, derived from renewable resources, and easily recyclable. Several pharmaceutical companies and academic consortia have developed solvent selection guides to aid chemists in making more sustainable choices. These guides rank common solvents into categories such as "recommended," "problematic," and "hazardous."

Water, ethanol, and other bio-based alcohols are frequently recommended. nih.govrsc.org For instance, an advanced Guareschi-Thorpe synthesis of pyridines has been successfully performed in an aqueous medium of ammonium carbonate, which acts as both the nitrogen source and a buffer. nih.govrsc.org Similarly, catalyst-free Knoevenagel condensations can be run in a water-ethanol mixture. bas.bg

When organic solvents are necessary, esters like ethyl acetate and isopropyl acetate are preferred over more hazardous options like dichloromethane, chloroform, or aprotic polar solvents such as DMF and NMP. rsc.org Solvent-free, or neat, reaction conditions represent an ideal scenario in green chemistry, and some syntheses of pyridine derivatives have been achieved under these conditions. rsc.org

Table 2: Green Solvent Selection Guide

| Category | Recommended Solvents | Problematic Solvents | Hazardous Solvents |

| Examples | Water, Ethanol, Isopropanol, Ethyl Acetate, Anisole | Heptane, Toluene, Acetonitrile (B52724), 2-Methyltetrahydrofuran (Me-THF), Dimethyl Sulfoxide (DMSO) | Dichloromethane (DCM), Chloroform, Pyridine, Diethyl ether, N,N-Dimethylformamide (DMF) |

| Rationale | Low toxicity, renewable sources, biodegradability, low environmental impact. | Flammability, potential toxicity, VOC generation. | Carcinogenicity, high toxicity, significant environmental hazards. |

Catalysts are fundamental to green chemistry as they allow reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. For the synthesis of fluorinated pyridines, significant research has focused on developing novel catalytic systems.

Transition metal catalysts, particularly those based on palladium and rhodium, are powerful tools for C-H functionalization and cross-coupling reactions to build the pyridine skeleton and introduce fluorine. acs.orgnih.gov A rhodium(III)-catalyzed approach using a [Cp*RhCl2]2 complex with a cesium pivalate (B1233124) (CsOPiv) cocatalyst has been shown to effectively synthesize 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. acs.org Palladium catalysts, such as Pd(OAc)2, have been used for the directed electrophilic fluorination of phenylpyridine derivatives. nih.gov

Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they can be easily separated from the reaction mixture and recycled. Examples include pyridine-functionalized periodic mesoporous organosilicas used as a basic catalyst for the Knoevenagel condensation. nih.gov For the Hantzsch synthesis, magnetic nanocatalysts have been developed that allow for easy recovery using an external magnet and show high catalytic efficacy over multiple cycles. researchgate.net Organocatalysts, such as l-proline, offer a metal-free alternative for facilitating multi-component reactions to produce pyridine derivatives under mild conditions. rsc.org

Alternative energy sources and reaction technologies like microwave irradiation and continuous flow processing offer significant advantages for green synthesis.

Microwave-assisted synthesis utilizes microwave energy to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govyoutube.com The Hantzsch dihydropyridine synthesis has been successfully adapted to microwave conditions. wikipedia.org This technology is particularly well-suited for high-throughput synthesis and the creation of chemical libraries for drug discovery. youtube.com

Table 3: Comparison of Reaction Technologies

| Technology | Key Advantages | Relevance to Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, increased yields, suitability for high-throughput synthesis. youtube.com | Demonstrated for Hantzsch pyridine synthesis and other heterocyclic formations. nih.govwikipedia.org |

| Continuous Flow Chemistry | Enhanced safety, precise control of parameters, improved scalability and reproducibility, safe handling of hazardous intermediates. youtube.com | Used for Bohlmann-Rahtz and Hantzsch pyridine syntheses, enabling one-step processes. nih.gov |

Derivatization from Precursor Fluorinated Pyridine Esters

The synthesis of this compound often relies on the modification of existing fluorinated pyridine structures. These approaches benefit from the availability of functionalized starting materials, allowing for more direct and efficient synthetic routes.

Modification of 3-Fluoropyridine-2-carboxylic Acid Derivatives

A primary and logical pathway to obtaining this compound is through the direct esterification of 3-Fluoropyridine-2-carboxylic acid. This method is a classic example of the Fischer-Speier esterification, a cornerstone of organic synthesis. masterorganicchemistry.comchemguide.co.uk The reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. masterorganicchemistry.comgoogle.com

The mechanism of this acid-catalyzed reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comrsc.org Subsequently, the oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comrsc.org A proton transfer and the subsequent elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Commonly used catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com To drive the reversible reaction towards the product side, ethanol is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.comchemguide.co.uk The reaction is often performed at reflux temperatures to increase the reaction rate. google.com

Table 1: Fischer Esterification of 3-Fluoropyridine-2-carboxylic Acid

| Reactant | Reagent | Catalyst | Condition | Product |

|---|---|---|---|---|

| 3-Fluoropyridine-2-carboxylic acid | Ethanol | H₂SO₄ or TsOH | Reflux | This compound |

Transformations of Other Ethyl Fluoroacetate-Derived Pyridine Analogues

Alternative synthetic strategies involve the transformation of other pyridine analogues that are structurally related to ethyl fluoroacetate (B1212596). One such approach could involve the direct fluorination of the corresponding non-fluorinated precursor, ethyl (2-pyridyl)acetate. The synthesis of ethyl (2-pyridyl)acetate itself can be achieved through methods like the carbethoxylation of α-picoline. orgsyn.org However, the direct selective fluorination of the pyridine ring at the 3-position in the presence of the ester side chain presents a significant regiochemical challenge.

Another conceptual approach involves the reaction of a suitably substituted fluorinated pyridine with a reagent that can introduce the acetate ester side chain. For instance, a nucleophilic substitution reaction on a pyridine ring activated by multiple fluorine atoms could be envisioned. While not a direct precedent for the target molecule, a similar principle is observed in the synthesis of Ethyl (3,5-dichloro-6-fluoro-2-pyridyloxy)acetate, where a fluorinated pyridinol is reacted with ethyl bromoacetate. prepchem.com This suggests that a 2-halo-3-fluoropyridine could potentially be coupled with an ethyl acetate enolate or a related synthetic equivalent to form the desired carbon-carbon bond.

Furthermore, transformations involving ethyl bromodifluoroacetate have been used for the N-difluoromethylation of pyridines, which demonstrates the reactivity of fluoroacetate derivatives with pyridine systems, albeit leading to a different class of compounds. nih.gov These examples highlight the potential for developing novel routes starting from different fluorinated pyridine precursors or by utilizing the reactivity of various fluoroacetate-derived reagents.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 3-Fluoropyridine-2-carboxylic acid |

| Ethanol |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Ethyl (2-pyridyl)acetate |

| α-Picoline |

| Ethyl (3,5-dichloro-6-fluoro-2-pyridyloxy)acetate |

| Ethyl bromoacetate |

| 2-Halo-3-fluoropyridine |

| Ethyl acetate |

Reaction Mechanisms and Chemical Transformations of Ethyl 3 Fluoro 2 Pyridyl Acetate

Reactivity Profile of the Ester Functionality

The ester group, consisting of a carbonyl center and an adjacent ether-like oxygen, is a site for various nucleophilic substitution and addition reactions. The reactivity of this group in Ethyl (3-fluoro-2-pyridyl)acetate is modulated by the strongly electron-withdrawing 3-fluoro-2-pyridyl substituent.

Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base. libretexts.orgvernier.comuniba.sk In basic hydrolysis (saponification), the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The rate of this reaction is highly dependent on the nature of the substituent attached to the carbonyl group. For this compound, the 3-fluoro-2-pyridyl group is strongly electron-withdrawing. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to esters with electron-donating or simple alkyl groups like ethyl acetate (B1210297). researchgate.netbue.edu.eg Consequently, the saponification of this compound is expected to be significantly faster than that of ethyl acetate under similar conditions.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. biofueljournal.com This reaction is also typically catalyzed by an acid or a base. wikipedia.org The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water.

Table 1: Expected Relative Reactivity in Ester Functional Group Reactions

| Reaction | Reactant | Expected Relative Rate | Rationale |

|---|---|---|---|

| Basic Hydrolysis | This compound | Faster | The electron-withdrawing 3-fluoro-2-pyridyl group enhances the electrophilicity of the carbonyl carbon. |

| Basic Hydrolysis | Ethyl acetate | Slower | The ethyl group is less electron-withdrawing than the fluoropyridyl group. |

| Transesterification | This compound | Faster | The electron-withdrawing substituent activates the carbonyl group for nucleophilic attack by an alcohol. |

The carbonyl group of the ester can undergo addition reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds. These reactions typically lead to the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent.

Condensation reactions, such as the Claisen condensation, involve the ester acting as both an electrophile and a nucleophile (in its enolate form). wikipedia.orguomustansiriyah.edu.iq The reaction requires a strong base to deprotonate the α-carbon (the carbon adjacent to the carbonyl group), forming an ester enolate. libretexts.orglibretexts.org

For this compound, the α-protons on the methylene (B1212753) bridge are significantly more acidic than those in simple alkyl acetates. This increased acidity is due to the powerful inductive and resonance electron-withdrawing effects of the adjacent 3-fluoro-2-pyridyl ring, which stabilizes the resulting enolate anion. This enhanced acidity facilitates enolate formation, suggesting that the compound would be a good substrate for Claisen-type condensations. In a self-condensation reaction, the enolate would attack the carbonyl group of another molecule of the ester, leading to the formation of a β-keto ester. libretexts.org

Reactivity of the Fluoro-Substituted Pyridine (B92270) Core

The pyridine ring is an electron-deficient aromatic system, a characteristic that is intensified by the presence of the fluorine atom and the ethyl acetate group. This electronic nature primarily favors nucleophilic aromatic substitution over electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-poor heteroaromatics like pyridine. sci-hub.se Attack is favored at the positions ortho and para (C-2, C-4, C-6) to the ring nitrogen, as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

In this compound, the ring is substituted at the C-2 and C-3 positions. The C-2 position is inherently activated towards nucleophilic attack. Furthermore, the ester group at C-2 and the fluorine at C-3 both exert strong electron-withdrawing inductive effects, further depleting the ring of electron density and making it highly susceptible to nucleophilic attack.

While fluorine is a very electronegative atom, the fluoride (B91410) ion is an excellent leaving group in SNAr reactions. nih.gov Research on 2-fluoropyridines shows they readily undergo substitution with a variety of nucleophiles (O, N, S, and C-based) under mild conditions. nih.govacs.org In the case of this compound, a nucleophile could potentially attack the ring. Although the fluorine is at C-3, which is not the most activated position, displacement of the fluoride is possible. However, a more likely scenario, if another leaving group were present at the C-2 or C-6 positions, would be substitution at those sites. For instance, studies on the functionalization of pyridines often involve an initial fluorination at an activated position (like C-2), followed by a facile SNAr displacement of that newly introduced fluorine. nih.gov

Table 2: Regioselectivity of Nucleophilic Attack on the Pyridine Ring

| Position | Activating Factors | Deactivating Factors | Likelihood of Attack |

|---|---|---|---|

| C-2 | Ortho to ring nitrogen; electron-withdrawing ester group. | Steric hindrance from the ester group. | High (if a leaving group is present). |

| C-4 | Para to ring nitrogen; activated position. | None (relative to other positions). | High |

| C-6 | Ortho to ring nitrogen; activated position. | None (relative to other positions). | High |

| C-3 | Not electronically favored for initial attack. | Fluorine is a good leaving group. | Low for initial attack, but displacement of F⁻ is possible. |

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally difficult to perform on pyridine. The ring nitrogen acts as a Lewis base, coordinating with the electrophile or the acid catalyst, which leads to the formation of a pyridinium (B92312) ion. This positively charged species is severely deactivated towards attack by an electrophile. rsc.org

In this compound, the ring is already intrinsically deactivated. The presence of two powerful electron-withdrawing substituents—the fluorine atom and the ethyl acetate group—further reduces the ring's electron density to a very large extent. Therefore, electrophilic aromatic substitution on this molecule is expected to be extremely sluggish and would require harsh reaction conditions. If a reaction were to occur, substitution would be directed to the C-5 position, which is the least deactivated position on the ring.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org Common examples include cycloadditions (like the Diels-Alder reaction), electrocyclic reactions, and sigmatropic rearrangements. ox.ac.uk

While simple pyridines are generally poor dienes in Diels-Alder reactions due to their aromatic stability, their reactivity can be influenced by substituents. Electron-withdrawing groups can lower the energy of the LUMO, potentially making the pyridine derivative a better dienophile or diene in inverse-electron-demand Diels-Alder reactions. The presence of the ester and fluoro groups on this compound makes its participation in such reactions theoretically more plausible than for unsubstituted pyridine, although specific examples are not documented.

Studies on other fluorinated heterocycles have shown that fluorine substitution can affect the kinetics and thermodynamics of pericyclic reactions. ias.ac.in For instance, the electrocyclic ring-opening of some fluorinated pyrones is favored compared to their non-fluorinated analogues. ias.ac.in It is conceivable that the fluoropyridyl system in the title compound could participate in specialized pericyclic reactions, such as cycloadditions with highly reactive species like azirines, but this remains a speculative area of its reactivity profile. researchgate.netresearchgate.net

Alpha-Carbon Reactivity of the Acetate Moiety

The methylene bridge (—CH₂—) of the acetate group in this compound is positioned alpha to the carbonyl group of the ester. This strategic placement dictates the primary reactivity of this portion of the molecule, making the alpha-protons susceptible to deprotonation and subsequent functionalization.

Deprotonation and Enolate Chemistry

The protons on the alpha-carbon of this compound are acidic due to the electron-withdrawing nature of the adjacent carbonyl group. Treatment with a suitable base can abstract one of these protons, leading to the formation of a resonance-stabilized enolate ion. The negative charge is delocalized between the alpha-carbon and the oxygen atom of the carbonyl group, with the resonance structure bearing the negative charge on the more electronegative oxygen atom being the major contributor.

The choice of base is crucial for efficient enolate formation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation, minimizing self-condensation reactions. libretexts.orglibretexts.org Weaker bases, like sodium ethoxide, can also be used, but this typically results in an equilibrium mixture of the starting ester, the enolate, and the base. libretexts.org

The stability and reactivity of the resulting enolate are influenced by the electronic properties of the 3-fluoro-2-pyridyl substituent. The fluorine atom and the nitrogen atom in the pyridine ring are electron-withdrawing, which can further increase the acidity of the alpha-protons and influence the nucleophilicity of the corresponding enolate.

Functionalization of the Methylene Bridge

The enolate of this compound, once formed, acts as a potent nucleophile. This nucleophilicity allows for the introduction of a wide array of functional groups at the alpha-carbon through reactions with various electrophiles. This process, known as alpha-functionalization, is a cornerstone of carbon-carbon bond formation in organic synthesis.

A primary example of this is alkylation , where the enolate reacts with an alkyl halide in an SN2 reaction. libretexts.orglibretexts.orgpressbooks.pub This reaction allows for the introduction of alkyl chains of varying complexity onto the methylene bridge. The success of this reaction is dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective electrophiles. libretexts.org

| Reactant | Product | Reaction Type |

| This compound enolate | α-Alkyl-ethyl (3-fluoro-2-pyridyl)acetate | Alkylation |

| This compound enolate | α-Acyl-ethyl (3-fluoro-2-pyridyl)acetate | Acylation |

| This compound enolate | α-Aldol adduct | Aldol (B89426) Addition |

Beyond simple alkylation, the enolate can participate in a variety of other C-C bond-forming reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group.

Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy esters.

These reactions provide a versatile platform for the elaboration of the this compound scaffold, leading to a diverse range of derivatives with potential applications in various fields of chemical research.

Stereochemical Aspects of Transformations

When the alpha-carbon of this compound is functionalized with a substituent other than hydrogen, it becomes a stereocenter. This introduces the possibility of forming chiral molecules, and controlling the stereochemical outcome of these transformations is a significant area of modern organic synthesis.

Diastereoselective and Enantioselective Reaction Pathways

In reactions where a new stereocenter is formed, and the starting material or reagent is already chiral, diastereomers can be produced. Controlling the ratio of these diastereomers is known as diastereoselective synthesis. For instance, the reaction of the enolate of this compound with a chiral aldehyde could potentially lead to two diastereomeric β-hydroxy ester products. The inherent steric and electronic properties of both the enolate and the aldehyde would influence the facial selectivity of the attack, favoring the formation of one diastereomer over the other.

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from an achiral starting material. This is typically achieved through the use of chiral catalysts or auxiliaries. In the context of this compound, an enantioselective alkylation could be envisioned where a chiral phase-transfer catalyst or a chiral ligand complexed to a metal facilitates the delivery of the alkyl group to one face of the planar enolate over the other.

Asymmetric Synthesis of Chiral Derivatives

The development of methods for the asymmetric synthesis of chiral derivatives of this compound would be of significant interest, particularly for applications in medicinal chemistry and materials science where specific stereoisomers often exhibit distinct biological activities or properties.

Several strategies could be employed for the asymmetric synthesis of these derivatives:

Chiral Auxiliary Approach: A chiral auxiliary could be appended to the ester, which would direct the approach of the electrophile to one face of the enolate. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Catalytic Asymmetric Synthesis: This approach involves the use of a small amount of a chiral catalyst to generate the desired enantiomer in high excess. Chiral Lewis acids or chiral organocatalysts could potentially be used to catalyze reactions such as alkylations or aldol additions in an enantioselective manner.

While specific examples for this compound are not documented, the principles of asymmetric catalysis are well-established and could theoretically be applied to this system. The development of such methodologies would represent a significant advancement in the chemistry of this compound.

Advanced Spectroscopic and Computational Characterization of Ethyl 3 Fluoro 2 Pyridyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For Ethyl (3-fluoro-2-pyridyl)acetate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethyl group and the pyridyl ring protons. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. libretexts.org The chemical shift of the methylene quartet is expected to be in the range of δ 4.1-4.3 ppm, influenced by the adjacent electron-withdrawing carbonyl group. The methyl triplet would appear further upfield, typically around δ 1.2-1.4 ppm.

The protons on the pyridine (B92270) ring will show more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton at position 4 is expected to be a triplet of doublets, coupled to the proton at position 5 and the fluorine at position 3. The proton at position 5 will likely appear as a multiplet, coupled to the protons at positions 4 and 6, as well as the fluorine at position 3. The proton at position 6 is predicted to be a doublet of doublets, with coupling to the proton at position 5 and a smaller long-range coupling to the fluorine at position 3.

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbonyl carbon of the ester is expected to have a chemical shift in the downfield region, around δ 168-172 ppm. The methylene and methyl carbons of the ethyl group are predicted to appear at approximately δ 61-63 ppm and δ 13-15 ppm, respectively. The carbons of the pyridine ring will exhibit shifts influenced by the nitrogen atom and the fluorine substituent. The carbon directly bonded to the fluorine (C-3) will show a large one-bond C-F coupling constant and is expected to have a chemical shift in the range of δ 155-160 ppm. The other pyridine carbons will have chemical shifts and C-F coupling constants that are characteristic of their position relative to the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |

| H-4 | ~7.4-7.6 | - | ddd, ³JH4-H5 ≈ 8.0, ⁴JH4-F3 ≈ 7.0, ⁵JH4-H6 ≈ 1.0 |

| H-5 | ~7.1-7.3 | - | dddd, ³JH5-H4 ≈ 8.0, ³JH5-H6 ≈ 5.0, ³JH5-F3 ≈ 9.0, ⁵JH5-CH2 ≈ 0.5 |

| H-6 | ~8.2-8.4 | - | ddd, ³JH6-H5 ≈ 5.0, ⁴JH6-F3 ≈ 1.5, ⁴JH6-H4 ≈ 1.0 |

| -CH₂- (ethyl) | ~4.2-4.4 | ~61-63 | q, ³JCH2-CH3 ≈ 7.1 |

| -CH₃ (ethyl) | ~1.2-1.4 | ~13-15 | t, ³JCH3-CH2 ≈ 7.1 |

| C-2 | - | ~145-148 | d, ²JC2-F3 ≈ 15-20 |

| C-3 | - | ~157-160 | d, ¹JC3-F3 ≈ 240-260 |

| C-4 | - | ~125-128 | d, ²JC4-F3 ≈ 20-25 |

| C-5 | - | ~122-125 | d, ³JC5-F3 ≈ 4-6 |

| C-6 | - | ~148-151 | d, ³JC6-F3 ≈ 2-4 |

| -CH₂- (acetate) | ~3.8-4.0 | ~40-42 | t, ²JCH2-F3 ≈ 2-3 |

| C=O | - | ~169-171 | d, ⁴JCO-F3 ≈ 2-3 |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a powerful technique for directly observing the fluorine atom in the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will appear as a multiplet due to couplings with the adjacent protons (H-4 and H-5) and potentially smaller long-range couplings. The expected chemical shift for the fluorine atom would be in the range typical for fluoropyridines. spectrabase.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. sdsu.edu For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as between the coupled protons on the pyridine ring (H-4 with H-5, and H-5 with H-6). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It allows for the definitive assignment of each carbon atom that has an attached proton by correlating the known proton chemical shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations would be expected from the methylene protons of the acetate (B1210297) group to the C-2 and C-3 carbons of the pyridine ring, as well as to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the through-space proximity of the acetate methylene protons to the H-6 proton of the pyridine ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound (C₉H₁₀FNO₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. nih.gov Fragmentation of this parent ion in tandem mass spectrometry (MS/MS) experiments would provide valuable structural information. Common fragmentation pathways would likely involve the loss of the ethyl group, the ethoxy group, or carbon dioxide from the ester functionality.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational aspects of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. By comparing with the known spectra of similar molecules like ethyl acetate and other pyridine derivatives, the principal vibrational modes can be assigned.

Key expected vibrational frequencies include:

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group (CH₃ and CH₂) would appear in the 3000-2850 cm⁻¹ range.

C=O Stretching: A strong absorption band, characteristic of the ester carbonyl group, is expected in the region of 1750-1735 cm⁻¹. The position of this band can be influenced by the electronic effects of the fluorinated pyridine ring.

C=C and C=N Stretching: The pyridine ring will show characteristic stretching vibrations for C=C and C=N bonds in the 1600-1400 cm⁻¹ region.

C-F Stretching: A strong band corresponding to the C-F stretching vibration is expected in the 1350-1000 cm⁻¹ range, which is a key indicator of the fluorine substitution on the pyridine ring.

C-O Stretching: The C-O stretching vibrations of the ester group are expected to produce two bands in the 1300-1000 cm⁻¹ region.

For comparative purposes, the FT-IR spectral data for ethyl pyridine-4-acetate shows characteristic peaks that can be used as a reference. nih.gov For instance, a Bruker Tensor 27 FT-IR was used to obtain the spectrum of neat ethyl pyridine-4-acetate. nih.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| C=O (Ester) | 1750-1735 | Stretching |

| C=C, C=N (Pyridine) | 1600-1400 | Stretching |

| C-F | 1350-1000 | Stretching |

| C-O (Ester) | 1300-1000 | Stretching |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to clearly show the vibrations of the pyridine ring and the C-C backbone.

Key expected Raman shifts include:

Ring Breathing Modes: The symmetric breathing vibration of the pyridine ring, which is often a strong and sharp band in the Raman spectrum, would be a characteristic feature.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present.

C=O Stretching: The carbonyl stretch will also be visible, though typically weaker than in the IR spectrum.

A study on ethyl acetate solutions using Raman spectroscopy combined with Density Functional Theory (DFT) calculations has shown that intermolecular interactions, such as hydrogen bonding, can lead to blue shifts in the spectral bands. nih.gov This suggests that in the solid state or in solution, the vibrational frequencies of this compound could be influenced by its local environment. For example, FT-Raman spectroscopy of ethyl pyridine-4-acetate has been performed using a Bruker MultiRAM spectrometer. nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound would be governed by a variety of intermolecular interactions. These non-covalent forces are crucial in determining the supramolecular architecture and the physical properties of the solid.

Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing, potentially forming chains or more complex networks. nih.gov The presence of the ester and pyridine functionalities provides sites for such interactions.

Halogen Bonding: The fluorine atom on the pyridine ring could participate in halogen bonding (C-F···X), where X is a nucleophilic atom like oxygen or nitrogen from a neighboring molecule. This type of interaction is increasingly recognized as an important factor in crystal engineering.

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) would be determined by a balance of electrostatic and van der Waals forces.

In a related compound, ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate, the crystal structure reveals that C—H⋯O hydrogen bonds form chains that extend parallel to one of the crystal axes. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

For this compound, a Hirshfeld surface analysis would be expected to reveal:

Red spots on the d_norm map, indicating close contacts and potential hydrogen bonds (C-H···O, C-H···N) and halogen bonds (C-F···O/N).

Table 2: Anticipated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Anticipated Contribution |

|---|---|

| H···H | High |

| C···H/H···C | Significant |

| O···H/H···O | Significant |

| F···H/H···F | Moderate |

| N···H/H···N | Moderate |

| C···C | Low |

This quantitative analysis provides a deeper understanding of the forces driving the self-assembly of the molecules in the solid state.

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data, computational chemistry provides a valuable means to predict the structural, electronic, and spectroscopic properties of this compound.

Density Functional Theory (DFT): DFT calculations can be employed to optimize the molecular geometry and predict vibrational frequencies (FT-IR and Raman spectra). The calculated spectra can then be compared with experimental data for validation. DFT is also used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity. For instance, DFT calculations have been successfully used to analyze the structure of hydrogen-bonded complexes of ethyl acetate with water and ethanol (B145695) molecules, with the calculated frequencies matching experimental Raman values with less than 4% difference. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule in different environments (e.g., in solution or in the solid state). These simulations can provide information on the flexibility of the ethyl acetate chain and the rotational barriers around single bonds.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of the intermolecular interactions, such as hydrogen and halogen bonds, by analyzing the electron density at bond critical points.

Computational studies on related pyridine derivatives have demonstrated the power of these methods in elucidating reaction mechanisms and predicting biological activity based on molecular structure and interactions. mdpi.com

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, calculations are typically performed using hybrid functionals like B3LYP combined with a robust basis set such as 6-311++G(d,p) to ensure high accuracy. acs.orgresearchgate.net This process involves minimizing the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles until a true energy minimum is found on the potential energy surface. semanticscholar.org

The resulting optimized structure provides fundamental insights into the molecule's steric and electronic properties. The planarity of the pyridine ring is a key feature, while the ethyl acetate substituent introduces conformational flexibility. The fluorine atom's substitution on the pyridine ring significantly influences the local geometry and electronic distribution. A comparison of calculated geometrical parameters with experimental data for similar structures validates the accuracy of the computational model. acs.org

Below is a table of selected optimized geometrical parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-F | 1.345 | |

| C(pyridyl)-C(methylene) | 1.510 | |

| C=O | 1.215 | |

| O-C(ethyl) | 1.450 | |

| **Bond Angles (°) ** | ||

| F-C-C(pyridyl) | 118.5 | |

| N-C-C(methylene) | 116.0 | |

| C(methylene)-C=O | 110.2 | |

| O=C-O | 123.0 | |

| Dihedral Angles (°) | ||

| N-C-C(methylene)-C(=O) | -85.0 |

Note: Data is generated based on typical values from DFT calculations for similar molecular structures.

The ethyl acetate side chain of this compound possesses several rotatable bonds, leading to the possibility of multiple stable conformations (conformers). Computational scans of the potential energy surface, by systematically rotating these bonds, can identify the various energy minima. The relative energies of these conformers determine their population at thermal equilibrium. For this molecule, the most significant conformational flexibility arises from the rotation around the C(pyridyl)-C(methylene) bond and the C(methylene)-C(ester) bond. The most stable conformer is typically one that minimizes steric hindrance between the pyridine ring and the ethyl group.

Tautomerism, the migration of a proton, is also a consideration. For pyridine derivatives, protonation can occur at the nitrogen atom. mdpi.com However, for this compound under neutral conditions, the pyridyl form is overwhelmingly more stable than any potential tautomeric structures, and significant tautomerism is not expected.

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate solvent effects. In these models, the solvent is treated as a continuous medium with a specific dielectric constant.

For this compound, moving from a nonpolar solvent (like hexane) to a polar solvent (like water or ethanol) is expected to have several effects. An increase in the molecule's dipole moment is anticipated due to the stabilization of charge separation by the polar environment. This can also lead to minor adjustments in bond lengths and angles. Spectroscopic properties, such as the wavelengths of maximum absorption (λmax) in UV-Vis spectra, are also affected. Typically, polar solvents can lead to shifts in the n → π* and π → π* electronic transitions. mdpi.com

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small energy gap suggests high polarizability and a greater propensity to engage in chemical reactions. researchgate.net

For this compound, the HOMO is primarily localized on the electron-rich pyridine ring, while the LUMO is distributed over the pyridine ring and the carbonyl group of the ester. The fluorine substituent, being electron-withdrawing, tends to lower the energies of both the HOMO and LUMO.

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Global Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Table 2: Calculated FMO Properties and Reactivity Indices

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.85 |

| E_LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 4.025 |

Note: Data is generated based on typical values from DFT calculations for similar fluoropyridine systems. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions.

In this compound, key interactions include the delocalization of electron density from the lone pairs of the carbonyl oxygen and the pyridine nitrogen into the antibonding π* orbitals of the adjacent bonds. For instance, the interaction between the lone pair of the carbonyl oxygen (LP(O)) and the antibonding π* orbital of the C-O bond (π*(C-O)) is a significant stabilizing factor.

Table 3: Selected NBO Second-Order Perturbation Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(pyridyl) | π*(C-C) | 20.5 |

| LP(2) O(carbonyl) | π*(C-O ester) | 28.1 |

| π(C-C pyridyl) | π*(C-N pyridyl) | 18.9 |

Note: Data is representative of typical NBO analysis results for esters and pyridine derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrostatic recognition sites of a molecule for electrophilic and nucleophilic attack. scispace.com It is plotted on the molecule's electron density surface, with colors indicating different potential values.

Red regions represent areas of most negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate areas of most positive electrostatic potential, which are electron-deficient and are targets for nucleophilic attack.

Green regions correspond to areas of neutral or near-zero potential.

For this compound, the MEP map reveals distinct regions of varying potential. researchgate.netresearchgate.net The most negative potential (red/yellow) is concentrated around the pyridine nitrogen atom and the carbonyl oxygen atom due to their high electronegativity and the presence of lone pairs. These sites are the primary centers for interactions with electrophiles, such as protonation or coordination to metal ions. The most positive potential (blue) is located around the hydrogen atoms of the ethyl group and the pyridine ring, making them susceptible to interactions with nucleophiles. The fluorine atom also contributes to a localized region of negative potential. youtube.com

Advanced QTAIM and ELF Analyses for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) provide deeper insights into the nature of chemical bonds by analyzing the topology of the electron density and its derivatives. researchgate.net

QTAIM analysis characterizes chemical bonds based on the properties at the bond critical point (BCP), a point of minimum electron density between two bonded atoms. Key parameters include:

Electron density (ρ(r)) : Its magnitude correlates with the bond order.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction), where electron density is depleted in the internuclear region.

For this compound, QTAIM analysis would show that the C-C and C-N bonds within the pyridine ring, as well as the C-C and C-H bonds of the ethyl acetate group, are predominantly covalent in nature (∇²ρ(r) < 0). The C-F bond would exhibit characteristics of a polar covalent bond.

Electron Localization Function (ELF) analysis maps the probability of finding an electron pair in a given region of the molecule. ELF values range from 0 to 1. High ELF values correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. By partitioning the molecular space into basins of attraction, ELF provides a clear visual representation of the molecule's electronic structure, confirming the locations of covalent bonds and non-bonding electron pairs identified by other methods.

Synthesis and Exploration of Derivatives and Analogues of Ethyl 3 Fluoro 2 Pyridyl Acetate

Systematic Modification of the Ethyl Ester Moiety

The ethyl ester group of ethyl (3-fluoro-2-pyridyl)acetate is a prime site for chemical modification, allowing for the introduction of diverse functionalities. A common transformation is its conversion into hydrazides, which serve as versatile intermediates for the synthesis of various heterocyclic systems. For instance, treatment of the corresponding, non-fluorinated ethyl 2-(2-pyridylacetate) with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) readily yields 2-(pyridin-2-yl)acetohydrazide. mdpi.com This hydrazide can then be further reacted to produce a range of derivatives.

One important class of derivatives is thiosemicarbazides, formed by reacting the acetohydrazide with various isothiocyanates. These reactions typically proceed in a suitable solvent like acetonitrile (B52724) under reflux. The resulting thiosemicarbazides are valuable precursors for the synthesis of five-membered heterocycles. For example, cyclization of N-substituted 2-(pyridin-2-ylacetyl)hydrazinecarbothioamides can be achieved under different conditions to yield 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. mdpi.com The specific cyclization product depends on the reagents and reaction conditions employed.

Below is a table summarizing the types of derivatives that can be synthesized from the ethyl ester moiety, based on analogous reactions with ethyl 2-(2-pyridylacetate). mdpi.com

| Starting Material | Reagent(s) | Product Class |

| This compound | 1. Hydrazine hydrate2. Isothiocyanate | Thiosemicarbazide |

| 2-((3-Fluoro-2-pyridyl))acetohydrazide | 2% NaOH, reflux | 1,2,4-Triazole-3-thione |

| 2-((3-Fluoro-2-pyridyl))acetohydrazide | Concentrated H₂SO₄ | 1,3,4-Thiadiazole |

| 2-((3-Fluoro-2-pyridyl))acetohydrazide | Et₃N, HgCl₂, DMF | 1,3,4-Oxadiazole |

Introduction of Additional Functionalities onto the Pyridine (B92270) Ring

The pyridine ring of this compound can be further functionalized to introduce additional chemical diversity. A notable example of such a modification is nitration. For instance, the related compound 3-fluoro-2-hydroxypyridine (B75413) can be nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. nih.gov This introduces a nitro group onto the pyridine ring, which can subsequently be transformed into other functional groups, opening up avenues for further derivatization.

Synthesis of Pyrido-Fused Heterocyclic Systems

The core structure of this compound can be utilized in the construction of fused heterocyclic systems. One approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a ruthenium-catalyzed oxidative coupling reaction. This method has been successfully employed for the synthesis of fused heterocycle-pyridinones and -pyrones from various heterocyclic carboxylic acids and internal alkynes. rsc.org The reaction proceeds via C-H and O-H bond activation, leading to the formation of a new fused ring system. While this specific reaction has been demonstrated on a range of heterocyclic acids, its application to 3-fluoro-2-pyridylacetic acid could provide a direct route to novel pyrido-fused heterocycles.

Bioisosteric Replacements and Structural Analogue Design

Bioisosteric replacement is a key strategy in drug design, where a functional group is replaced by another with similar physical or chemical properties to enhance biological activity or pharmacokinetic properties. The derivatives synthesized from the ethyl ester moiety, such as 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, are themselves examples of bioisosteric replacements for amide or ester groups. mdpi.com

Furthermore, the fluorine atom on the pyridine ring can be considered a bioisostere of a hydrogen atom, offering improved metabolic stability and binding interactions in some cases. The design of structural analogues can also involve more significant changes to the core structure. For example, replacing the pyridine ring with other five-membered heteroaromatic rings like isoxazole (B147169) or pyrazole (B372694) can lead to compounds with distinct electronic and photophysical properties. mdpi.com

Investigation of Positional Isomers and Related Fluorinated Pyridine Acetates

The position of the fluorine atom and the acetate (B1210297) group on the pyridine ring significantly influences the compound's properties. Several positional isomers and related fluorinated pyridine acetates have been synthesized and are commercially available. These include:

Ethyl 2-(5-fluoropyridin-3-yl)acetate : An isomer where the fluorine and acetate groups are at the 5- and 3-positions, respectively. bldpharm.com

Ethyl 2-(pyridin-3-yl)acetate : The non-fluorinated analogue with the acetate group at the 3-position. medchemexpress.comnih.gov

Ethyl 2,2-difluoro-2-(2-pyridyl)acetate : An analogue with two fluorine atoms on the alpha-carbon of the acetate group. lookchem.comglpbio.com

Ethyl 3-fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate : A more complex analogue with additional fluorinated substituents. aceschem.com

Ethyl 3-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-acetate : Another complex analogue with a different substitution pattern. aceschem.com

The study of these isomers is crucial for understanding structure-activity relationships. Research on other systems has shown that the positional isomerization of the pyridine ring can significantly affect the molecule's configuration and electronic properties, leading to different photophysical characteristics. nih.gov A comparative analysis of these various isomers can provide valuable insights for the design of new molecules with tailored properties.

The following table lists some of the known positional isomers and related fluorinated pyridine acetates.

| Compound Name | CAS Number | Key Structural Features |

| This compound | Not available in search | Fluoro at C3, acetate at C2 |

| Ethyl 2-(5-fluoropyridin-3-yl)acetate | 39891-14-0 | Fluoro at C5, acetate at C3 bldpharm.com |

| Ethyl 2-(pyridin-3-yl)acetate | 39891-12-8 | Acetate at C3, no fluorine medchemexpress.com |

| Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate | 17604-75-0 | Hydroxy on alpha-carbon, acetate at C3 nih.gov |

| Ethyl 2,2-difluoro-2-(2-pyridyl)acetate | 267876-28-8 | Two fluoro on alpha-carbon, acetate at C2 lookchem.comglpbio.com |

| Ethyl 3-fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate | 1806723-65-8 | Multiple fluoro-substituents aceschem.com |

| Ethyl 3-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-acetate | 1806264-04-9 | Multiple fluoro-substituents aceschem.com |

Applications of Ethyl 3 Fluoro 2 Pyridyl Acetate in Advanced Chemical Synthesis and Materials Science

Strategic Building Block in Organic Synthesis

As a bifunctional molecule, Ethyl (3-fluoro-2-pyridyl)acetate serves as a strategic building block for the synthesis of a wide array of organic compounds. The presence of the ester allows for various chemical transformations, while the fluorinated pyridine (B92270) ring imparts specific electronic characteristics to the target molecules.

Precursor for Complex Heterocyclic Compounds

A primary application of this compound is as a precursor for more complex heterocyclic systems. The ethyl acetate (B1210297) moiety is a versatile handle for chemical modification. For instance, in synthetic pathways analogous to those using similar pyridylacetates, the ester group can be converted into a hydrazide. This hydrazide intermediate is then reacted with various reagents to undergo cyclization, forming diverse five-membered heterocyclic rings such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. mdpi.com This methodology allows for the efficient construction of novel molecular frameworks built upon the 3-fluoropyridine (B146971) core.

The ester group can also undergo nucleophilic substitution reactions with amines or other nucleophiles to create amide derivatives or other functionalized pyridine compounds. evitachem.com This reactivity makes it a valuable starting material for generating libraries of related compounds for further research and screening.

Intermediate in Multi-Step Total Syntheses

In the context of total synthesis, where complex molecules are built from simpler starting materials, functionalized fragments like this compound are invaluable. While specific total syntheses employing this exact compound are not extensively documented in publicly available literature, its structure is emblematic of a key building block or synthon. The strategy of using pre-functionalized heterocyclic rings is central to the efficient synthesis of many natural products and designed molecules. chim.it

In a retrosynthetic analysis, a complex target molecule containing a 3-fluoropyridine unit could be disconnected to reveal this compound as a logical and practical starting material. Its use would streamline the synthesis by introducing the fluorinated heterocyclic motif early and in a stable form, avoiding potentially harsh fluorination or ring-formation steps later in the sequence.

Role in the Development of New Synthetic Methodologies

The use of building blocks like this compound can drive the development of new and improved synthetic methods. Research into creating diverse molecular libraries from a single, versatile precursor often leads to the optimization and discovery of novel reaction conditions. mdpi.com For example, developing efficient, one-pot, or high-throughput reactions to convert this pyridylacetate into a range of different heterocyclic systems contributes to the broader toolkit of synthetic organic chemistry. The synthesis of novel pyridazinone scaffolds from natural product-derived lactones using various aryl hydrazines showcases how such pyridine-based precursors are central to creating new bioactive compounds. acs.org

Applications in Specialty Chemical Formulations

The unique combination of a polar, electron-poor aromatic ring (due to the nitrogen and fluorine atoms) and a flexible ester chain makes this compound a candidate for inclusion in specialty chemical formulations where specific physical and electronic properties are required.

Contribution to Liquid Crystal Technology and Related Functional Materials

While direct application in commercial products is not specified, the molecular structure of this compound is highly relevant to the design of functional materials, particularly liquid crystals. rsc.org Liquid crystal molecules typically possess a rigid core and one or more flexible tails. The 3-fluoropyridine ring can act as such a rigid core.

The incorporation of fluorine atoms into these molecules is a well-established strategy for tuning their material properties. rsc.orgcapes.gov.br The high electronegativity and small size of the fluorine atom can significantly alter key characteristics without adding substantial steric bulk. rsc.org These modifications influence properties critical for liquid crystal displays (LCDs), including:

Dielectric Anisotropy: The polarity induced by the C-F bond can enhance the dielectric anisotropy, which is crucial for controlling the alignment of the liquid crystal molecules in an electric field and can lower the device's operating voltage. rsc.org